Mbl-IN-2
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mbl-IN-2 typically involves the use of metal-ion-binding inhibitorsThe reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to minimize waste and maximize yield, often employing continuous flow techniques and advanced purification methods such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Mbl-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
Mbl-IN-2 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Mbl-IN-2 involves its binding to the active site of metallo-β-lactamases, where it chelates the metal ions (typically zinc) required for the enzyme’s activity. This binding inhibits the enzyme’s ability to hydrolyze β-lactam antibiotics, thereby restoring the efficacy of these antibiotics against resistant bacteria . The molecular targets include the zinc ions in the active site, and the pathways involved are those related to the inhibition of enzyme activity .
Comparison with Similar Compounds
Mbl-IN-2 is unique in its high binding affinity and specificity for metallo-β-lactamases compared to other similar compounds. Some similar compounds include:
Indole-2-carboxylates: These compounds also inhibit metallo-β-lactamases but may have different binding modes and efficacy.
Dipicolinic acid: Known for its metal-chelating properties, it is another inhibitor of metallo-β-lactamases but with a different mechanism of action.
Aspergillomarasmin A: A natural product that inhibits metallo-β-lactamases by chelating zinc ions.
This compound stands out due to its synthetic accessibility, stability, and potent inhibitory activity, making it a promising candidate for further development and application .
Properties
Molecular Formula |
C9H12F3NO3S |
---|---|
Molecular Weight |
271.26 g/mol |
IUPAC Name |
(2R)-1-[(2R)-3,3,3-trifluoro-2-(sulfanylmethyl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H12F3NO3S/c10-9(11,12)5(4-17)7(14)13-3-1-2-6(13)8(15)16/h5-6,17H,1-4H2,(H,15,16)/t5-,6-/m1/s1 |
InChI Key |
PPHPDJQYQOXIEP-PHDIDXHHSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)[C@@H](CS)C(F)(F)F)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CS)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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